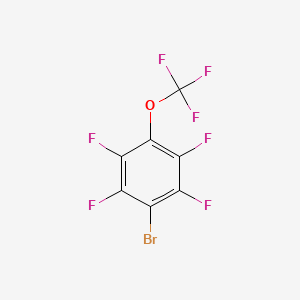

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF7O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCYHQKDURTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by its unique combination of bromine and trifluoromethoxy groups attached to a tetrafluorinated benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : C7BrF7O

- Molecular Weight : 296.97 g/mol

- CAS Number : 17823-46-0

- Structure : The compound features a benzene ring with multiple fluorine substitutions and a bromine atom, which significantly influences its chemical reactivity and interactions with biological systems.

The biological activity of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its potential role as a pharmaceutical intermediate and in synthetic organic chemistry.

Biological Activity

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene has been evaluated for several biological activities:

- Antimicrobial Activity : Studies have indicated that halogenated aromatic compounds exhibit varying degrees of antimicrobial properties. The specific activity of this compound against bacterial strains has not been extensively documented but can be inferred from similar compounds.

- Cytotoxicity : Preliminary research suggests that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways.

Case Studies and Research Findings

Research has explored the biological implications of fluorinated compounds due to their unique properties:

- Fluorinated Compounds in Anticancer Research :

- Electrophilic Derivatization :

- Synthetic Applications :

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Cytotoxicity | Electrophilic Reactivity |

|---|---|---|---|

| 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene | Moderate (inferred) | Potentially high | High |

| 1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | Low | Moderate | Moderate |

| 1-Bromo-3-(trifluoromethyl)benzene | High | Low | High |

Scientific Research Applications

Applications in Medicinal Chemistry

- Pharmaceutical Intermediate : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a building block for more complex molecules used in drug development .

- Antimicrobial Agents : Research indicates that halogenated compounds like 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can exhibit antimicrobial properties. This makes them candidates for developing new antimicrobial agents.

- Biological Activity : Studies have shown that the compound interacts with various biological targets within cells, which could lead to its application in therapeutic agents targeting specific diseases.

Applications in Materials Science

- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are valuable in industries such as electronics and coatings.

- Advanced Coatings : Due to its hydrophobic nature and resistance to solvents, 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can be incorporated into coatings that require durability and protection against harsh environments.

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing novel antimicrobial agents utilized 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene as a precursor. The resulting compounds demonstrated significant activity against various bacterial strains, indicating the potential for developing new antibiotics.

Case Study 2: Development of Fluorinated Polymers

Research conducted at a leading materials science laboratory explored the incorporation of this compound into polymer matrices. The resulting fluorinated polymers exhibited enhanced mechanical properties and chemical resistance compared to non-fluorinated counterparts, showcasing its utility in high-performance applications.

Comparison with Similar Compounds

Structural and Physical Properties

The target compound is distinguished by its tetrafluoro substitution and trifluoromethoxy group. Key analogs include brominated trifluoromethoxybenzenes with varying fluorine substitution patterns (Table 1).

Table 1: Comparison of Structural and Physical Properties

Key Observations :

Reactivity in Cross-Coupling Reactions

The electronic effects of fluorine and trifluoromethoxy groups significantly influence reactivity in Pd-catalyzed arylations (Table 2).

Table 2: Reactivity in Pd-Catalyzed Coupling Reactions

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group deactivates the benzene ring, favoring coupling at positions ortho to bromine. However, tetrafluoro substitution further enhances electron withdrawal, accelerating oxidative addition in Pd-catalyzed reactions .

- Steric Effects : Bulky substituents (e.g., tetrafluoro groups) may slightly reduce yields due to steric hindrance, but this is offset by enhanced electronic activation .

Stability and Handling Considerations

The tetrafluoro substitution in the target compound enhances stability against hydrolysis and oxidation compared to non-fluorinated analogs.

Preparation Methods

Bromination of 2,3,5,6-Tetrafluoro-4-(trichloromethoxy)benzene

Reaction: Bromination of 2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene using bromine or bromine reagents in inert solvents (e.g., dichloromethane, chloroform).

Conditions: Moderate temperatures to ensure selective bromination; reaction times adjusted to optimize yield and purity.

Mechanism: Electrophilic aromatic substitution with the bromine electrophile, facilitated by the electron-withdrawing fluorine atoms and the bulky trichloromethoxy group directing substitution.

Industrial Scale: May involve continuous flow reactors and advanced purification techniques like recrystallization or distillation to achieve high purity.

This method is conceptually transferable to trifluoromethoxy analogs, with adjustments for the different steric and electronic effects of the trifluoromethoxy group compared to trichloromethoxy.

Synthesis of 1-Bromo-2,4,5-trifluorobenzene (Analogous Halogenation)

Method: A patented synthetic route involves bromination of 1,2,4-trifluorobenzene using liquid bromine in the presence of iron powder as a catalyst and azobisisobutyronitrile as a radical initiator.

Solvent: Carbon tetrachloride or chloroform.

-

Addition of bromine at 43–48°C over 3–4 hours.

Subsequent heating to 62–68°C with azobisisobutyronitrile stirring for 1–4 hours.

Final reaction at 82–102°C for 3–5 hours.

Purification: Cooling and filtration followed by washing with sodium bisulfite solution, sodium hydroxide solution to neutral pH, drying with anhydrous magnesium sulfate, filtration, and concentration.

Yields and Purity: Yields range from 57% to 70% with high purity (~99.2% by HPLC).

-

Reagent Molar Ratio (Preferred) 1,2,4-Trifluorobenzene 1 Liquid Bromine 0.75–1.25 Iron Powder 0.029–0.045 Azobisisobutyronitrile 0.003–0.005 Volume of Solvent: Approximately 250–300 mL carbon tetrachloride or chloroform per mole of product.

| Example | Iron Powder (g) | Bromine (g) | AIBN (mg) | Temp. Addition (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 0.16 | 12.0 | 49 | 45 | 3 (final) | 57 | 99.2 |

| 2 | 0.20 | 12.0 | 66 | 45 | 4 (final) | 66 | 99.2 |

| 5 | 0.20 | 16.0 | 66 | 45 | 4 (final) | 70 | 99.2 |

| 6 | 0.25 | 16.0 | 82 | 45 | 5 (final) | 68 | 99.2 |

(AIBN = Azobisisobutyronitrile)

This method demonstrates a reliable approach for selective bromination of fluorinated benzenes and can be adapted for the trifluoromethoxy-substituted tetrafluorobenzene analog.

Adaptation for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

Precursor Synthesis: The starting material, 2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene, can be prepared by nucleophilic substitution of appropriate fluorinated precursors or by trifluoromethoxylation of tetrafluorophenol derivatives.

Bromination: Similar bromination conditions as above can be applied, with careful control of temperature and reagent addition rate to prevent polybromination or decomposition.

Solvent Choice: Dichloromethane, chloroform, or carbon tetrachloride are suitable solvents due to their inertness and ability to dissolve fluorinated aromatics.

Catalysts and Initiators: Use of iron powder and radical initiators like azobisisobutyronitrile may enhance bromination efficiency and selectivity.

Purification: Washing with sodium bisulfite and sodium hydroxide solutions followed by drying and concentration ensures removal of impurities and high product purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting Material | 2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene | Prepared or commercially available precursor |

| Brominating Agent | Liquid bromine | Added dropwise over several hours |

| Catalyst | Iron powder | 0.025–0.05 molar ratio relative to substrate |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | 0.002–0.006 molar ratio |

| Solvent | Dichloromethane, chloroform, or CCl4 | 250–300 mL per mole of product |

| Temperature (Bromine addition) | 43–48 °C | Controlled addition to avoid side reactions |

| Temperature (Post-addition) | 62–102 °C | For radical initiation and completion of reaction |

| Reaction Time | 3–5 hours | After complete bromine addition |

| Purification | Sodium bisulfite wash, NaOH wash, drying | To remove residual bromine and byproducts |

| Yield | Estimated 57–70% | Based on analogous compound data |

| Purity | >99% (HPLC) | High purity achievable with proper purification |

Research Findings and Notes

The electron-withdrawing fluorine atoms and the trifluoromethoxy group significantly influence the reactivity and selectivity of the bromination step, requiring mild conditions and controlled addition of bromine.

Radical initiators such as azobisisobutyronitrile facilitate homolytic cleavage of bromine and promote selective bromination.

Iron powder acts as a catalyst, possibly by generating bromine radicals or activating the aromatic substrate.

The use of inert solvents like carbon tetrachloride or chloroform is critical to prevent side reactions and enable efficient bromination.

Purification steps involving sodium bisulfite remove excess bromine, while sodium hydroxide washes neutralize acidic impurities.

Drying agents such as anhydrous magnesium sulfate ensure removal of residual water before final concentration.

The synthetic approach is scalable and adaptable for industrial production with proper optimization of reagent ratios and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.